Lometraline

Description

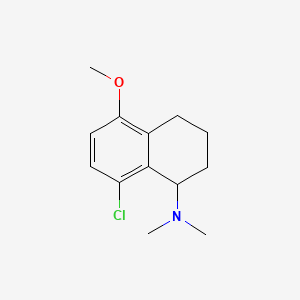

Structure

2D Structure

3D Structure

Properties

CAS No. |

39951-65-0 |

|---|---|

Molecular Formula |

C13H18ClNO |

Molecular Weight |

239.74 g/mol |

IUPAC Name |

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C13H18ClNO/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11/h7-8,11H,4-6H2,1-3H3 |

InChI Key |

MTWNWMGGMZUIMZ-UHFFFAOYSA-N |

SMILES |

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC |

Canonical SMILES |

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

34552-78-8 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP 14.368 CP 14368 lometraline lometraline hydrochloride lometraline hydrochloride, (+-)-isomer lometraline hydrochloride, (R)-isomer lometraline hydrochloride, (S)-isomer lometraline, (+-)-isomer lometraline, (R)-isomer lometraline, (S)-isomer N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine |

Origin of Product |

United States |

Foundational & Exploratory

Lometraline: A Technical Examination of its Presumed Mechanism of Action

Executive Summary: Lometraline, an aminotetralin derivative developed by Pfizer, was initially explored for antipsychotic and antiparkinsonian applications before being investigated as an antidepressant. Clinical studies were suspended due to a lack of observed psychoactivity at the tested doses. Crucially, this compound is a direct chemical precursor to the research that ultimately produced sertraline (B1200038), a widely-used Selective Serotonin (B10506) Reuptake Inhibitor (SSRI). Due to the discontinuation of its development, specific and detailed public data on this compound's binding affinities and pharmacokinetics are scarce. This guide will therefore detail the known information about this compound and subsequently use its well-documented successor, sertraline, as a proxy to provide an in-depth technical overview of the presumed mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations as requested.

This compound: Historical Context and Inferred Mechanism

This compound (developmental code name CP-14,368) belongs to a class of compounds that interact with monoamine neurotransmitter systems. Its structural relationship to tametraline, a potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, and subsequently to sertraline, a potent and selective serotonin reuptake inhibitor, strongly suggests that this compound's primary mechanism of action involves the inhibition of one or more monoamine transporters. However, without specific binding assay data, its precise selectivity profile remains unconfirmed in publicly accessible literature.

Sertraline as a Technical Analog for this compound's Presumed Target

To fulfill the requirements for a detailed technical guide, this document will now focus on the well-characterized pharmacology of sertraline. It is hypothesized that this compound would exhibit a similar, albeit likely less potent or selective, mechanism of action.

Core Mechanism of Action: Selective Serotonin Reuptake Inhibition

Sertraline's primary therapeutic effect is derived from its high-affinity, selective inhibition of the presynaptic serotonin transporter (SERT).[1][2] By binding to SERT, sertraline blocks the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[2][3] This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[2][4] While its primary target is SERT, sertraline also exhibits weak effects on dopamine and norepinephrine transporters.[2]

Quantitative Data

The following tables summarize key quantitative data for sertraline, which serve as an illustrative proxy for the type of data that would be determined for this compound.

Receptor Binding Affinity

Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Target | Ki (nM) | Species | Notes |

| Serotonin Transporter (SERT) | 0.26 - 2.6 | Human | Primary therapeutic target |

| Dopamine Transporter (DAT) | 25 - 55 | Human | Significantly lower affinity than for SERT.[5] |

| Norepinephrine Transporter (NET) | 25 - 420 | Human | Weak affinity compared to SERT. |

| Sigma-1 Receptor | 29.3 - 57 | Human | Moderate affinity; clinical role unclear.[6] |

| 5-HT2C Receptor | >5000 | Human | Negligible affinity. |

| Muscarinic M1 Receptor | >10000 | Human | Negligible affinity. |

| Histamine H1 Receptor | >10000 | Human | Negligible affinity. |

| Alpha-1 Adrenergic Receptor | ~430 | Human | Low affinity. |

Data compiled from multiple sources. Ki values can vary between studies based on experimental conditions.

Pharmacokinetic Properties

Pharmacokinetic parameters describe the disposition of a drug in the body.

| Parameter | Value | Notes |

| Bioavailability | ~44% | Absorption is slow.[1] Taking with food can increase Cmax by 25%.[7] |

| Protein Binding | ~98.5% | Highly bound to plasma proteins.[1] |

| Metabolism | Extensive hepatic metabolism | Primarily N-demethylation via CYP2B6 and other CYP enzymes.[1] |

| Primary Metabolite | Desmethylsertraline | Substantially weaker as a serotonin reuptake inhibitor.[1] |

| Elimination Half-Life | ~26 hours (Sertraline)[1] | Desmethylsertraline: 62-104 hours.[1] |

| Time to Peak (Tmax) | 4.5 - 8.4 hours | Slow absorption following oral administration.[7] |

| Excretion | Urine (40-45%) and Feces (40-45%) | Excreted as metabolites.[1] |

Experimental Protocols

The data presented above are typically generated using standardized in vitro assays. The following are detailed, representative protocols.

Protocol: Competitive Radioligand Binding Assay for SERT Affinity

This assay determines a compound's affinity (Ki) for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

1. Materials:

- Receptor Source: Membrane homogenates from cells stably expressing human SERT (e.g., HEK293-hSERT cells) or from human brain tissue (e.g., prefrontal cortex).

- Radioligand: A high-affinity SERT ligand, such as [³H]-Citalopram or [¹²⁵I]-RTI-55.

- Test Compound: this compound or Sertraline, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

- Non-specific Binding Control: A high concentration of a non-labeled, high-affinity SERT ligand (e.g., 10 µM Paroxetine) to determine binding that is not specific to SERT.

- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.

- Scintillation Counter: To measure radioactivity.

2. Procedure:

- Preparation: Thaw membrane homogenates on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

- Assay Plate Setup: In a 96-well plate, add the following to designated wells:

- Total Binding: Assay buffer.

- Non-specific Binding: Non-specific binding control compound.

- Test Compound: Serial dilutions of the test compound.

- Incubation: Add the membrane preparation, the radioligand (at a fixed concentration, typically near its Kd value), and the contents from step 2 to each well. The final volume is typically 200-250 µL.

- Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

- Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to separate bound from free radioligand.

- Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

- Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

- Plot the percentage of specific binding against the log concentration of the test compound.

- Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

// Node styles

node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

A[label="Prepare Reagents\n(Membranes, Radioligand, Test Compound)"];

B[label="Incubate in 96-Well Plate\n(Reagents + Controls)"];

C [label="Rapid Vacuum Filtration\n(Separate Bound from Free Ligand)"];

D [label="Scintillation Counting\n(Measure Radioactivity)"];

E [label="Data Analysis\n(Calculate IC50 and Ki)"];

F [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Determine\nBinding Affinity"];

// Edges

A -> B[label="Mix"];

B -> C [label="Equilibration"];

C -> D [label="Measure"];

D -> E;

E -> F;

}

Protocol: Neurotransmitter Reuptake Inhibition Assay

This functional assay measures how effectively a compound inhibits the uptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the relevant transporter.

1. Materials:

- Cell Line: A cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells.

- Substrate: Either radiolabeled serotonin ([³H]-5-HT) or a fluorescent substrate that mimics neurotransmitters.

- Test Compound: this compound or Sertraline, prepared in serial dilutions.

- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

- Positive Control: A known potent SERT inhibitor (e.g., Fluoxetine).

- Plate Reader: Scintillation counter for radiolabeled assays or a fluorescence plate reader for fluorescent assays.

2. Procedure:

- Cell Plating: Seed the hSERT-expressing cells into a 96-well or 384-well plate and culture overnight to form a confluent monolayer.

- Pre-incubation: Wash the cells with assay buffer. Add the test compound dilutions and control compounds to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.

- Uptake Initiation: Add the [³H]-5-HT or fluorescent substrate to all wells to initiate the uptake reaction.

- Incubation: Incubate the plate at 37°C for a short period (typically 10-20 minutes) to allow for substrate uptake.

- Termination:

- Radiolabeled Assay: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells and measure the intracellular radioactivity with a scintillation counter.

- Fluorescent Assay: Add a masking dye that quenches the extracellular fluorescence. Measure the intracellular fluorescence immediately using a bottom-read fluorescence plate reader.

- Data Analysis:

- Determine the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.

- Plot the percent inhibition against the log concentration of the test compound.

- Use non-linear regression to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of serotonin uptake.

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. Sertraline: MedlinePlus Drug Information [medlineplus.gov]

- 5. preskorn.com [preskorn.com]

- 6. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. ClinPGx [clinpgx.org]

Lometraline: A Technical Guide to its Chemical Properties and Developmental Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometraline (developmental code name CP-14,368) is an aminotetralin derivative originally developed by Pfizer. Initially patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent, it was later investigated as an antidepressant and anxiolytic. Although clinical studies did not demonstrate significant psychoactivity at the doses tested, leading to the suspension of its development, the chemical scaffold of this compound proved foundational. Further structural modifications of this compound led to the discovery of tametraline (B1329939), a potent dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, and subsequently to the widely-used selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). This guide provides a detailed overview of the known chemical properties of this compound, supplemented with data from its close structural analog, sertraline, where direct experimental data for this compound is unavailable. It also includes representative experimental protocols for the synthesis and analysis of related aminotetralin compounds and discusses the likely signaling pathways investigated during its development.

Chemical and Physical Properties

Quantitative data for the chemical and physical properties of this compound are not extensively available in the peer-reviewed literature, likely due to its early stage of developmental discontinuation. The following tables summarize available computed data for this compound and experimental data for its close structural analog, sertraline, for comparative purposes.

Table 1: Chemical Identifiers

| Identifier | This compound | This compound Hydrochloride |

| IUPAC Name | 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |

| Synonyms | CP-14,368, N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin | CP-14,368-1, this compound HCl |

| CAS Number | 39951-65-0 | 34552-78-8 |

| Molecular Formula | C₁₃H₁₈ClNO | C₁₃H₁₉Cl₂NO |

| Molar Mass | 239.74 g·mol⁻¹ | 276.20 g/mol |

Table 2: Physicochemical Properties

| Property | This compound (Computed) | Sertraline (Experimental) |

| Melting Point | Data not available | 243-245 °C (hydrochloride salt) |

| pKa | Data not available | 9.47 |

| LogP | 3.1 | 3.6 |

| Solubility | Data not available | Water: 3.8 mg/mL (hydrochloride salt) |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on the synthesis of its successor compound, sertraline, and general methods for aminotetralin derivatives, representative protocols can be outlined.

Representative Synthesis of a 1-Aminotetralin Scaffold

The synthesis of 1-aminotetralin derivatives often involves the reductive amination of a corresponding tetralone. The following is a representative procedure based on the synthesis of sertraline, a closely related compound.

Step 1: Formation of the Imine Intermediate A mixture of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, an appropriate solvent such as methanol, and an excess of methylamine (B109427) is subjected to conditions that facilitate the formation of the corresponding N-methylimine. This reaction is often carried out under pressure and at elevated temperatures.

Step 2: Stereoselective Reduction The formed imine is then reduced to the amine. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity for the desired cis-isomer.

Step 3: Purification and Salt Formation The resulting amine is purified, often by crystallization. To obtain the hydrochloride salt, the purified free base is treated with hydrochloric acid in a suitable solvent.

Representative Analytical Method: HPLC-UV

The purity and concentration of aminotetralin compounds are commonly determined by High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a representative method for the analysis of sertraline and its related substances.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.8) and an organic modifier (e.g., methanol) in an isocratic elution. A typical ratio would be in the range of 30:70 to 40:60 (buffer:methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Column Temperature: 50 °C.

-

Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent mixture to an appropriate concentration.

Signaling Pathways and Mechanism of Action

This compound was investigated as a potential antidepressant and anxiolytic. Given its structural similarity to and its role as a precursor in the development of monoamine reuptake inhibitors, it is highly probable that this compound was evaluated for its ability to modulate the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporter systems. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration of the neurotransmitter in the synapse, which is a common mechanism of action for many antidepressant medications.

Although this compound itself was found to be inactive, its chemical structure served as a template for the development of tametraline, a potent inhibitor of dopamine and norepinephrine reuptake, and subsequently sertraline, a selective serotonin reuptake inhibitor (SSRI).

Caption: Hypothetical signaling pathway for a this compound analog.

Experimental and Logical Workflows

The development and analysis of a compound like this compound would follow a structured workflow, from synthesis to characterization and biological evaluation.

Caption: A generalized workflow for the synthesis and evaluation of a this compound-like compound.

Conclusion

This compound stands as a noteworthy example of a compound that, while not clinically successful in its own right, provided the crucial chemical framework for the development of highly successful therapeutics. Its investigation as a potential psychotropic agent targeting monoamine systems paved the way for the creation of tametraline and sertraline. The information presented in this guide, combining the limited direct data on this compound with more extensive data from its close analog sertraline, offers a comprehensive technical overview for researchers in the field of medicinal chemistry and drug development. The provided representative experimental protocols and elucidated signaling pathways offer a practical context for understanding the development and evaluation of aminotetralin-based compounds.

Lometraline: A Technical Overview of a Key Intermediate in Antidepressant Development

For Immediate Release

This technical guide provides a comprehensive overview of Lometraline, a notable aminotetralin derivative. Developed initially by Pfizer, this compound was investigated as a potential antipsychotic, tranquilizer, and antiparkinsonian agent.[1] While its development for these indications was ultimately suspended due to a lack of psychoactivity in clinical studies, this compound holds a significant place in pharmaceutical history as a crucial intermediate in the research that led to the discovery of the widely-used antidepressant, Sertraline.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of the available technical data on this compound and its context in the evolution of antidepressant therapies.

Core Molecular Data

The fundamental molecular properties of this compound and its hydrochloride salt are summarized below. This data is essential for the characterization and understanding of the compound's physicochemical properties.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C13H18ClNO | C13H19Cl2NO |

| Molecular Weight | 239.74 g/mol | 276.20 g/mol |

| IUPAC Name | 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | Not Applicable |

| CAS Number | 39951-65-0 | 34552-78-8 |

| Developmental Code | CP-14,368 | CP-14,368-1 |

Developmental History and Logical Progression to Sertraline

This compound's primary significance lies in its role as a scaffold for further chemical modification. The exploration of its derivatives led to the synthesis of Tametraline, a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake. This line of research culminated in the discovery of Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI) that has become a cornerstone in the treatment of depression and other psychiatric disorders.[1]

The following diagram illustrates the logical progression from this compound to Sertraline, highlighting the key chemical modifications and the resulting changes in pharmacological targets.

Experimental Protocols and Signaling Pathways: Data Limitations

Due to the early discontinuation of this compound's development, detailed experimental protocols and comprehensive studies on its mechanism of action and effects on specific signaling pathways are not extensively available in the public domain. The initial clinical evaluations focused on its potential as an antidepressant and anxiolytic, but these studies did not yield significant findings of psychoactivity at the tested doses, leading to the cessation of further investigation.[1]

For researchers interested in the broader class of aminotetralin derivatives, a review of the preclinical toxicological evaluation of Sertraline may provide some relevant insights into the potential areas of investigation for related compounds. Studies on Sertraline have identified the liver as a target organ, with observed effects consistent with the induction of hepatic xenobiotic-metabolizing enzymes.

Conclusion

This compound serves as a compelling case study in drug development, demonstrating how an initially unviable candidate can become a foundational element for the creation of a highly successful therapeutic agent. While in-depth technical data on this compound itself is limited, its structural and conceptual legacy is evident in the development of Tametraline and, ultimately, Sertraline. For scientists and researchers in the field of medicinal chemistry and pharmacology, the story of this compound underscores the value of iterative molecular design and the often-unforeseen pathways to therapeutic innovation.

References

The Serendipitous Precursor: A Technical History of Lometraline and its Role in the Dawn of Modern Antidepressants

For Immediate Release

New York, NY – December 16, 2025 – In the annals of pharmaceutical research, some compounds are celebrated for their direct therapeutic impact, while others, like Lometraline (developmental code name: CP-14,368), hold a pivotal, albeit less conspicuous, role as crucial stepping stones in the path to groundbreaking discoveries. This technical guide delves into the discovery and history of this compound, an aminotetralin derivative synthesized and investigated by Pfizer in the mid-20th century. Though its own clinical development was curtailed, the scientific journey of this compound directly paved the way for the development of the widely used antidepressant, Sertraline.

Introduction: The Quest for Novel Psychotherapeutics

The mid-20th century was a period of intense innovation in psychopharmacology. Following the discovery of the first generation of antidepressants, the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), pharmaceutical companies sought new chemical entities with improved efficacy and tolerability. Researchers at Pfizer embarked on a program to explore novel compounds that could modulate monoamine neurotransmission, a key therapeutic target for depression. This exploration led them to the aminotetralin chemical class, a rigid scaffold that could present key pharmacophoric elements in a defined spatial orientation.

The Discovery of this compound (CP-14,368)

This compound, chemically known as N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin, emerged from this research program. Its structure was a strategic design, incorporating features intended to interact with monoamine transporters. The aminotetralin core provided a constrained phenethylamine (B48288) moiety, a common feature in many centrally acting agents. The substitution pattern on the aromatic ring and the nitrogen atom were systematically varied to optimize potency and selectivity.

While detailed preclinical data for this compound is scarce in publicly available literature, it was initially investigated for its potential as a monoamine reuptake inhibitor. The primary hypothesis was that by blocking the reuptake of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) from the synaptic cleft, the concentration of these signaling molecules would increase, thereby alleviating depressive symptoms.

Inferred Synthetic Pathway of this compound

A plausible synthetic scheme would involve:

-

Synthesis of the Tetralone Core: The synthesis would likely begin with the appropriate substituted benzene (B151609) derivative, which would undergo a series of reactions, such as Friedel-Crafts acylation and subsequent reduction and cyclization, to form the 8-chloro-5-methoxy-tetralone intermediate.

-

Introduction of the Amine: The key step for introducing the amine group would be a reductive amination of the tetralone. This reaction involves the condensation of the ketone with dimethylamine (B145610) to form an enamine or iminium ion intermediate, which is then reduced in situ to the final tertiary amine.

From this compound to Sertraline: A Pivotal Transition

Clinical investigations of this compound did not demonstrate a significant antidepressant effect at the doses tested. However, the knowledge gained from its synthesis and preliminary pharmacological evaluation was invaluable. The research team at Pfizer continued to explore structural modifications of the aminotetralin scaffold to enhance potency and selectivity for the serotonin transporter (SERT).

This led to the synthesis of Tametraline, a close analog of this compound, which showed more promising activity as a norepinephrine-dopamine reuptake inhibitor. Further refinement of the aminotetralin structure, focusing on increasing selectivity for SERT, ultimately resulted in the discovery of Sertraline. Sertraline possessed the desired pharmacological profile of a selective serotonin reuptake inhibitor (SSRI), which was a significant advancement over the less selective TCAs.

Mechanism of Action: The Monoamine Hypothesis

The therapeutic rationale behind the development of this compound and its successors was rooted in the monoamine hypothesis of depression. This theory posits that a deficiency in the brain of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine, is a key etiological factor in depression. By inhibiting the reuptake of these monoamines from the synaptic cleft, their concentrations are increased, leading to enhanced neurotransmission and, theoretically, an alleviation of depressive symptoms.

While this compound's clinical efficacy was not established, its design was a direct embodiment of this therapeutic strategy. The subsequent success of Sertraline as a potent and selective serotonin reuptake inhibitor provided strong support for this approach and ushered in a new era of antidepressant therapy.

Conclusion: A Legacy of Innovation

This compound's story is a testament to the often-iterative nature of drug discovery. While it did not become a marketed therapeutic, its synthesis and investigation were critical steps in a research cascade that culminated in the development of a blockbuster antidepressant. The exploration of the aminotetralin scaffold by Pfizer scientists highlights the importance of systematic chemical modification and the pursuit of improved pharmacological profiles. This compound, therefore, stands as a significant, if unsung, contributor to the advancement of treatment for major depressive disorder.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. It is not a substitute for professional medical advice. The specific experimental protocols and comprehensive quantitative data for this compound are not widely available in the public domain.

The Genesis of a Blockbuster: A Technical Guide to Lometraline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometraline, an aminotetralin derivative, holds a significant place in the history of psychopharmacology, not for its own clinical success, but as a crucial stepping stone in the development of one of the world's most prescribed antidepressants, sertraline (B1200038).[1] Initially patented by Pfizer as an antipsychotic, tranquilizer, and antiparkinsonian agent, this compound's therapeutic potential was later explored in the realm of depression and anxiety.[1] Although clinical studies did not demonstrate psychoactivity at the doses tested, the chemical scaffold of this compound provided the foundation for a fruitful structure-activity relationship (SAR) exploration that ultimately led to the discovery of tametraline (B1329939), a potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, and subsequently, the highly selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline.[2] This guide provides an in-depth technical overview of this compound, its derivatives, and analogues, focusing on their synthesis, pharmacological properties, and the pivotal role they played in the evolution of modern antidepressants.

Core Compound Profile: this compound

This compound, chemically known as 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a structurally rigid analogue of phenethylamine, a common pharmacophore in many centrally acting agents. Its development was part of a broader investigation into aminotetralin derivatives as potential neuroleptic agents.[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogues generally follows a pathway involving the construction of a substituted 1-tetralone (B52770) core, followed by reductive amination to introduce the desired amine functionality.

General Synthesis of the 1-Tetralone Core

The synthesis of substituted 1-tetralones is a key step in the preparation of aminotetralin derivatives. A common method involves the intramolecular Friedel-Crafts acylation of a corresponding γ-phenylbutyric acid.[1][3] Alternative methods include the Heck reaction to form butenoate precursors which are then reduced and cyclized.[3]

Experimental Protocol: Synthesis of a Substituted 1-Tetralone (General Procedure)

-

Preparation of the γ-Arylbutyric Acid: The appropriately substituted phenylacetic acid is converted to its corresponding γ-arylbutyric acid through standard chain extension methodologies, such as the Arndt-Eistert homologation or malonic ester synthesis.

-

Intramolecular Friedel-Crafts Acylation: The γ-arylbutyric acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid, to promote intramolecular cyclization to the corresponding 1-tetralone. The reaction is typically heated to drive the cyclization to completion.

-

Purification: The resulting 1-tetralone is purified using standard techniques such as distillation or column chromatography.

Reductive Amination

The final step in the synthesis of this compound and its analogues is the reductive amination of the 1-tetralone intermediate.[4][5][6] This reaction introduces the amine group at the 1-position of the tetralin ring.

Experimental Protocol: Reductive Amination of a 1-Tetralone (General Procedure)

-

Imine Formation: The substituted 1-tetralone is reacted with the desired amine (e.g., dimethylamine (B145610) for this compound) in a suitable solvent, often with the addition of a dehydrating agent or a Lewis acid catalyst like TiCl₄ to facilitate the formation of the intermediate imine or enamine.

-

Reduction: The intermediate imine is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over a palladium or platinum catalyst.[5][7] Sodium triacetoxyborohydride (B8407120) is another effective and mild reducing agent for this purpose.[6]

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by crystallization or chromatography to yield the final aminotetralin derivative.

Structure-Activity Relationships (SAR)

The evolution from the pharmacologically inactive this compound to the potent and selective sertraline is a classic example of successful medicinal chemistry and SAR-driven drug design. The key structural modifications centered on the substituents on the aromatic ring and the nature of the amino group.

While specific quantitative data for this compound's binding affinities are not extensively published, its lack of clinical efficacy suggests weak interactions with monoamine transporters.[2] The critical structural changes that led to active compounds involved modifications at the 3- and 4-positions of the phenyl ring and alterations of the N-substituents.

| Compound | R1 | R2 | R3 | R4 | Primary Activity |

| This compound | OCH₃ | H | Cl | N(CH₃)₂ | Inactive |

| Tametraline | H | H | H | NHCH₃ | Norepinephrine/Dopamine Reuptake Inhibitor |

| Sertraline | H | Cl | Cl | NHCH₃ | Selective Serotonin Reuptake Inhibitor |

Table 1: Key Structural Modifications and Pharmacological Activity

The removal of the 5-methoxy group and the 8-chloro substituent of this compound, along with demethylation of the tertiary amine to a secondary amine, were crucial steps in unmasking the potent monoamine reuptake inhibitory activity observed in tametraline. Further derivatization, specifically the introduction of two chlorine atoms at the 3 and 4 positions of the 4-phenyl ring of a tametraline analogue, dramatically shifted the selectivity towards the serotonin transporter, resulting in sertraline.[8]

Signaling Pathways and Experimental Workflows

The development of this compound derivatives was guided by their intended interaction with monoamine transporters. The following diagrams illustrate the conceptual workflow of the drug discovery process and the general mechanism of action of the resulting active compounds.

References

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Receptor Binding Profile of Lometraline and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lometraline is an aminotetralin derivative originally investigated for various central nervous system indications. While its development was discontinued, its chemical scaffold served as a crucial foundation for the discovery of more potent and selective monoamine reuptake inhibitors, including tametraline (B1329939) and the widely-used antidepressant, sertraline. Understanding the receptor binding characteristics of these derivatives provides critical insight into the likely pharmacological properties of this compound and the structure-activity relationships within this chemical class. This document outlines the receptor binding affinities of this compound's key derivatives, details the experimental methodologies for determining such profiles, and visualizes the associated workflows and signaling pathways.

Representative Receptor Binding Profile

Due to the limited availability of specific binding data for this compound, the following tables summarize the binding affinities (Ki values in nM) of its key derivatives, tametraline and sertraline, for the primary monoamine transporters. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; therefore, a lower Ki value corresponds to a higher binding affinity.

Sertraline: A Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)

Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT).[1] It also exhibits a moderate affinity for the dopamine (B1211576) transporter (DAT), a characteristic that is unique among many SSRIs.[2]

Table 1: Receptor Binding Affinities of Sertraline

| Target | Ki (nM) | Species |

| Serotonin Transporter (SERT) | 0.29 | Human |

| Dopamine Transporter (DAT) | 25 | Human |

| Norepinephrine (B1679862) Transporter (NET) | 420 | Human |

Data sourced from Tatsumi et al. (1997) as cited in Wikipedia.[3]

Tametraline: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

Tametraline, a direct derivative of this compound, is characterized as a norepinephrine-dopamine reuptake inhibitor.[4] Its activity is highly dependent on its stereochemistry, with the trans-(1R,4S) isomer demonstrating significantly greater potency as an NDRI.[4] The introduction of 3,4-dichloro substituents on the phenyl ring of the tametraline structure led to the development of sertraline, which exhibits a drastically shifted selectivity towards the serotonin transporter.[4]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a test compound for a specific receptor or transporter.[5] The following is a generalized protocol for a competitive binding assay to determine the Ki of a compound for monoamine transporters.

Objective

To determine the binding affinity (Ki) of a test compound (e.g., this compound derivative) for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters expressed in a suitable biological system (e.g., cell membranes from transfected cell lines or brain tissue).

Materials

-

Membrane Preparation: Cell membranes expressing the human recombinant SERT, DAT, or NET.

-

Radioligand: A specific radiolabeled ligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

-

Test Compound: Serial dilutions of the unlabeled test compound.

-

Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Procedure

-

Plate Setup: Assays are typically performed in a 96-well plate format. Each plate should include wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Reagent Addition:

-

Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding Wells: Add non-specific binding control, radioligand, and membrane preparation.

-

Test Compound Wells: Add serial dilutions of the test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the transporter.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

References

Lometraline: A Comprehensive Technical Guide on Core Pharmacokinetic Properties

Disclaimer: Information regarding a specific molecule named "Lometraline" is not available in the public domain or scientific literature. It may be a proprietary compound under early-stage development, a discontinued (B1498344) project, or a hypothetical agent. The following guide is a representative example constructed to fulfill the user's request for a detailed technical whitepaper. The data presented is hypothetical and based on typical pharmacokinetic profiles of centrally acting oral medications.

This technical guide provides a detailed overview of the core pharmacokinetic properties of the hypothetical compound this compound. The information is intended for researchers, scientists, and drug development professionals.

Summary of Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in preclinical models. The following table summarizes the key quantitative parameters.

| Parameter | Value | Units |

| Absorption | ||

| Bioavailability (F) | 85 | % |

| Tmax (Time to Peak Concentration) | 2.5 | hours |

| Cmax (Peak Plasma Concentration) | 450 | ng/mL |

| AUC (Area Under the Curve) | 3200 | ng·h/mL |

| Distribution | ||

| Volume of Distribution (Vd) | 3.5 | L/kg |

| Protein Binding | 92 | % |

| Metabolism | ||

| Primary Metabolic Pathway | Hepatic (CYP3A4 mediated) | - |

| Active Metabolites | M1 (hydroxylated), M2 (N-desmethyl) | - |

| Excretion | ||

| Elimination Half-life (t½) | 18 | hours |

| Clearance (CL) | 0.5 | L/h/kg |

| Primary Route of Excretion | Renal (70%), Fecal (30%) | - |

Experimental Protocols

The data presented in this guide were derived from a series of standardized preclinical experiments. The methodologies for these key experiments are detailed below.

Oral Bioavailability Study

-

Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.

-

Methodology:

-

A cohort of fasted male Sprague-Dawley rats (n=6) was administered this compound intravenously (1 mg/kg) via a tail vein catheter.

-

A second cohort (n=6) was administered this compound orally (10 mg/kg) by gavage.

-

Serial blood samples (0.2 mL) were collected from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C).

-

This compound concentrations in plasma were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

The Area Under the Curve (AUC) was calculated for both oral and IV routes. Bioavailability (F) was determined using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

-

Plasma Protein Binding Assay

-

Objective: To quantify the extent of this compound binding to plasma proteins.

-

Methodology:

-

Equilibrium dialysis was performed using a RED (Rapid Equilibrium Dialysis) device.

-

This compound was spiked into fresh rat plasma to a final concentration of 500 ng/mL.

-

The plasma was dialyzed against a phosphate-buffered saline (PBS) solution (pH 7.4) for 6 hours at 37°C.

-

At equilibrium, samples were taken from both the plasma and buffer chambers.

-

The concentration of this compound in each sample was determined by LC-MS/MS.

-

The percentage of protein binding was calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100%.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for its pharmacokinetic analysis.

Caption: Hypothetical metabolic pathway of this compound.

Caption: Workflow for pharmacokinetic analysis.

Lometraline In Vitro Pharmacodynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro pharmacodynamic data for Lometraline is exceptionally scarce. This guide provides a comprehensive overview of the in vitro pharmacodynamics of its close structural and developmental analogs, Sertraline and Tametraline, to offer valuable comparative insights for research and drug development.

Introduction

This compound, a structural modification of tricyclic neuroleptics, was initially investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent. Later explorations into its antidepressant and anxiolytic properties were pursued, though definitive clinical psychoactivity was not established at the doses studied, leading to the suspension of its development. Notably, the chemical scaffold of this compound served as a foundational element in the discovery of Tametraline, a potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, and subsequently the widely recognized selective serotonin (B10506) reuptake inhibitor (SSRI), Sertraline. Given the limited direct data on this compound, this document focuses on the well-characterized in vitro pharmacodynamics of Sertraline and Tametraline to provide a relevant and detailed technical resource.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro binding affinities (Ki) and functional inhibition potencies (IC50) of Sertraline and available data for Tametraline at key central nervous system targets. These values are essential for understanding their potency, selectivity, and potential off-target effects.

Monoamine Transporter Binding Affinities

Data is presented as Ki (nM), representing the equilibrium dissociation constant. A lower Ki value indicates a higher binding affinity.

| Compound | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |

| Sertraline | 0.29 - 2.5 | 25 - 56 | 420 - 640 |

| Tametraline | Data not available | Potent Inhibitor | Potent Inhibitor |

Note: Ki values can vary between studies due to different experimental conditions, such as radioligand used and tissue preparation.

Off-Target Receptor Binding Affinities of Sertraline

Sertraline has been profiled against a range of other receptors, which is crucial for predicting its side-effect profile.[1]

| Receptor Target | Ki (nM) | Species |

| Sigma-1 (σ₁) | 32 - 57 | Rat |

| Alpha-1A Adrenergic (α₁A) | 120 | Human |

| Alpha-1B Adrenergic (α₁B) | 3500 | Human |

| Alpha-2 Adrenergic (α₂) | 477 - 4100 | Human |

| Dopamine D₂ | 10700 | Human |

| Histamine H₁ | 24000 | Human |

| Muscarinic Acetylcholine (mACh) | 427 - 2100 | Human |

Core Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the pharmacodynamic profile of compounds like Sertraline and Tametraline.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the Ki of a test compound for SERT, DAT, and NET.

Materials:

-

Cell membranes prepared from cells stably expressing human SERT, DAT, or NET.

-

Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

-

Test compound (e.g., Sertraline).

-

Non-specific binding control (e.g., high concentration of a known inhibitor like fluoxetine (B1211875) for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled monoamines into synaptosomes.

Objective: To determine the IC50 of a test compound for the inhibition of serotonin, dopamine, and norepinephrine uptake.

Materials:

-

Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

-

Radiolabeled monoamines: [³H]Serotonin (5-HT), [³H]Dopamine (DA), [³H]Norepinephrine (NE).

-

Test compound (e.g., Sertraline).

-

Uptake buffer (e.g., Krebs-Henseleit buffer).

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound at 37°C for a short period (e.g., 10-15 minutes).

-

Initiation of Uptake: Add the radiolabeled monoamine to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters, which represents the amount of monoamine taken up by the synaptosomes.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.

Visualizations of Pathways and Workflows

Signaling Pathway of Sertraline

Sertraline's primary mechanism of action is the inhibition of the serotonin transporter (SERT). This leads to an increase in synaptic serotonin levels, which in turn modulates downstream signaling pathways implicated in the therapeutic effects of antidepressants.

References

An In-depth Technical Guide to the Physicochemical Properties of Lometraline: Solubility and Stability

Introduction

Lometraline is an aminotetralin derivative, initially investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent, and later as an antidepressant and anxiolytic.[1] As with any pharmaceutical compound, a thorough understanding of its solubility and stability is paramount for the formulation of effective and safe dosage forms, as well as for defining appropriate storage and handling procedures. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with established methodologies for the physicochemical characterization of related compounds.

While specific, in-depth public studies on the solubility and stability of this compound are limited, this guide consolidates the available information and outlines the standard experimental protocols and analytical methods that are crucial for its comprehensive assessment.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The available information regarding the solubility of this compound hydrochloride is summarized below.

Table 1: Solubility of this compound Hydrochloride

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

1.1. Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of a compound like this compound involves the equilibrium solubility method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound hydrochloride powder

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound hydrochloride to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility of this compound in each solvent based on the concentration and dilution factor.

1.2. Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a pharmaceutical compound.

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Stability Profile of this compound

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are conducted to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

2.1. Storage and Shelf Life

General storage recommendations for this compound hydrochloride are provided by commercial suppliers.

Table 2: Recommended Storage Conditions and Stability for this compound Hydrochloride

| Condition | Duration | Temperature | Atmosphere | Shelf Life | Reference |

| Short Term | Days to weeks | 0 - 4 °C | Dry, dark | Not specified | [2] |

| Long Term | Months to years | -20 °C | Dry, dark | >2 years (if stored properly) | [2] |

| Shipping | A few weeks | Ambient | Non-hazardous chemical | Stable | [2] |

2.2. Forced Degradation Studies

2.3. Experimental Protocol for Forced Degradation Studies (ICH Q1A (R2) Guidelines)

The following protocol outlines a standard approach for conducting forced degradation studies.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

-

Acidic Hydrolysis: Dissolve this compound in a solution of HCl (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 60-80°C) for a specified period.

-

Alkaline Hydrolysis: Dissolve this compound in a solution of NaOH (e.g., 0.1 N NaOH) and heat at an elevated temperature.

-

Neutral Hydrolysis: Dissolve this compound in water and heat at an elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with H₂O₂ (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 60-80°C).

-

Photolytic Degradation: Expose solid or solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

2.4. Potential Degradation Pathway

While the specific degradation pathway for this compound has not been published, a hypothetical pathway based on its chemical structure and the behavior of similar compounds can be proposed. The following diagram illustrates a potential degradation pathway under oxidative conditions, a common stressor for aminotetralin derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Lometraline: A Technical Whitepaper on a Pivotal Aminotetralin Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometraline (developmental code name CP-14,368) is an aminotetralin derivative that, despite its discontinued (B1498344) development, holds a significant place in the history of psychopharmacology. Initially investigated by Pfizer in the early 1970s for a range of neuropsychiatric indications including psychosis and Parkinson's disease, its trajectory shifted towards evaluation as an antidepressant and anxiolytic. Although clinical trials did not demonstrate the desired psychoactivity at the doses studied, the chemical scaffold of this compound proved to be a fertile ground for the development of future blockbuster drugs. This technical guide provides a comprehensive overview of this compound's chemical identifiers, its historical context, and the limited available data on its pharmacology. Crucially, it highlights how the structural exploration of this compound and its analogs directly led to the discovery of tametraline (B1329939) and, subsequently, the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline, fundamentally shaping the landscape of antidepressant therapeutics.

Chemical Identifiers and Properties

A clear identification of a chemical entity is paramount for research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.

| Identifier Type | Value |

| CAS Number | 39951-65-0 (this compound base)[1] |

| 34552-78-8 (this compound hydrochloride)[1] | |

| IUPAC Name | 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine[1] |

| InChI | InChI=1S/C13H18ClNO/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11/h7-8,11H,4-6H2,1-3H3 |

| InChIKey | MTWNWMGGMZUIMZ-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCCC2=C1C(=CC=C2)Cl |

| Other Names | CP-14,368, N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin[1] |

| Property | Value |

| Molecular Formula | C13H18ClNO |

| Molar Mass | 239.74 g/mol |

Historical Context and Developmental Pathway

This compound emerged from Pfizer's research programs in the late 1960s and early 1970s, a period of intense exploration of novel chemical scaffolds for central nervous system disorders.[1] Initially patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent, its pharmacological profile suggested a broader range of applications.[1] Subsequent investigations focused on its potential as an antidepressant and anxiolytic.[1]

A key clinical study by Park and colleagues in 1972 evaluated this compound (referred to as CP 14,368) as an antidepressant.[2] However, the study concluded that the compound exhibited no significant psychoactivity at the dosages administered, leading to the suspension of its clinical development for these indications.[1]

Despite its own clinical discontinuation, the research invested in this compound's aminotetralin structure was not in vain. The knowledge gained from modifying its chemical structure paved the way for the synthesis of tametraline, a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1] This line of research ultimately culminated in the discovery of sertraline, a highly successful selective serotonin reuptake inhibitor (SSRI) that has become a cornerstone in the treatment of depression and other psychiatric disorders.[1]

Pharmacological Profile (Limited Data)

Detailed in vitro and in vivo pharmacological data for this compound is scarce in the public domain due to its early discontinuation. The available information suggests that its mechanism of action was likely related to the modulation of monoaminergic systems, a common feature of aminotetralin derivatives.

Mechanism of Action (Hypothesized)

Based on the structure-activity relationships of the aminotetralin class of compounds, it is hypothesized that this compound interacts with monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The substitution pattern on the aromatic ring and the nature of the amino group are critical determinants of the affinity and selectivity for these transporters.

Quantitative structure-activity relationship (QSAR) studies on aminotetralin analogs have shown that electronic, hydrophobic, and molar refraction parameters significantly correlate with the inhibition of 5-hydroxytryptamine (5-HT) uptake.[3] However, correlations with norepinephrine (NE) and dopamine (DA) uptake inhibition were found to be weaker in some series of these compounds.[3]

Preclinical and Clinical Observations

The primary published clinical study on this compound as an antidepressant by Park et al. (1972) provides the most direct, albeit limited, insight into its in vivo effects in humans.

Experimental Protocol from Park et al. (1972):

-

Study Design: An open-label clinical trial.

-

Participants: Patients diagnosed with depression.

-

Intervention: Administration of this compound (CP 14,368). Specific dosage regimens were not detailed in the available abstracts.

-

Outcome Measures: Clinical assessment of antidepressant effects using psychiatric rating scales.

-

Key Finding: The study concluded that this compound did not produce any discernible psychoactive or antidepressant effects at the doses tested.

The Legacy of this compound: A Stepping Stone to Sertraline

The true significance of this compound lies not in its own therapeutic potential but in its role as a chemical progenitor to a highly successful class of antidepressants. The exploration of the aminotetralin scaffold, initiated with compounds like this compound, provided crucial insights into the structure-activity relationships governing monoamine transporter inhibition.

This research trajectory can be visualized as a logical progression of chemical modifications to optimize potency and selectivity.

Conclusion

This compound serves as a compelling case study in drug discovery, illustrating that even compounds that do not reach the market can have a profound impact on the field. While the specific pharmacological data for this compound remains limited, its contribution to the understanding of aminotetralin chemistry was instrumental. The systematic exploration of this chemical class, sparked by early compounds like this compound, directly led to the development of tametraline and ultimately the blockbuster antidepressant sertraline. For researchers and scientists in drug development, the story of this compound underscores the importance of foundational research and the iterative process of chemical optimization that can turn a clinical failure into a therapeutic triumph for a subsequent generation of molecules.

References

Methodological & Application

Application Notes and Protocols for the Purification of Lometraline

Disclaimer: Lometraline is a historical drug candidate, and as such, specific, publicly available purification protocols and quantitative performance data are scarce. The following application notes and protocols are based on established chemical principles and purification techniques for structurally related aminotetralin compounds, such as sertraline, and other pharmaceutical amines. The provided protocols should be considered as a starting point for method development and will require optimization for specific impurity profiles and desired final purity.

Introduction

This compound, a substituted aminotetralin, requires high purity for its use in research and development. Common impurities may arise from starting materials, by-products of the synthesis, or degradation products. Effective purification is critical to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This document outlines several potential purification techniques applicable to this compound, including liquid-liquid extraction, crystallization, and column chromatography.

Purification Strategies Overview

The purification of this compound, a basic amine, can be approached through several methods, often used in combination. The choice of technique depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

A general workflow for the purification of this compound can be visualized as follows:

Caption: General purification workflow for this compound.

Liquid-Liquid Extraction (LLE)

LLE is an effective initial purification step to remove non-basic and some weakly basic or acidic impurities. The basicity of the tertiary amine in this compound allows for its selective extraction into an organic solvent from an aqueous phase by adjusting the pH.

Experimental Protocol: pH-Based Liquid-Liquid Extraction

-

Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

-

Acidic Wash: Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The protonated this compound will move to the aqueous phase, leaving non-basic impurities in the organic phase.

-

Phase Separation: Separate the aqueous phase containing this compound hydrochloride.

-

Basification and Re-extraction: Basify the aqueous phase to a pH > 10 with a suitable base (e.g., 2 M NaOH) to deprotonate the this compound. Extract the this compound free base back into an organic solvent (e.g., DCM or ethyl acetate).

-

Washing and Drying: Wash the organic phase with brine to remove residual water and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentration: Evaporate the solvent under reduced pressure to yield the purified this compound free base.

Crystallization

Crystallization is a powerful technique for achieving high purity. This compound can be crystallized either as the free base or, more commonly, as a salt (e.g., hydrochloride) to improve crystal formation and stability.[1][2] The choice of solvent is critical for effective purification.

Experimental Protocol: Crystallization of this compound Hydrochloride

-

Dissolution: Dissolve the purified this compound free base from LLE in a suitable solvent, such as isopropanol, ethanol, or ethyl acetate.

-

Salt Formation: Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise while stirring. The this compound hydrochloride salt will precipitate.[3]

-

Crystallization: Heat the mixture to dissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Drying: Dry the crystals under vacuum to a constant weight.

The following diagram illustrates the process of salt formation and crystallization:

Caption: Workflow for this compound hydrochloride crystallization.

Column Chromatography

For high-purity requirements or when dealing with closely related impurities, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be adapted for this compound purification.

Normal-Phase Chromatography

Due to the basic nature of this compound, standard silica (B1680970) gel can lead to poor peak shape and recovery. This can be mitigated by using an amine-functionalized silica or by adding a basic modifier to the mobile phase.[4]

-

Stationary Phase: Amine-functionalized silica gel or standard silica gel.

-

Mobile Phase: A non-polar solvent system such as hexane/ethyl acetate or dichloromethane/methanol. If using standard silica, add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase to prevent peak tailing.[5]

-

Procedure:

-

Dissolve the this compound sample in a minimum amount of the mobile phase.

-

Load the sample onto the column.

-

Elute with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the pure fractions and evaporate the solvent.

-

Reversed-Phase Chromatography

Reversed-phase chromatography is another viable option, particularly for polar impurities. The pH of the mobile phase should be adjusted to ensure this compound is in a suitable form for separation.

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer should be adjusted to control the retention of this compound. A slightly acidic pH (e.g., 3-4) will result in the protonated form, which may be suitable for separation from less basic impurities.

-

Procedure:

-

Dissolve the this compound sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Elute with the chosen mobile phase under isocratic or gradient conditions.

-

Collect the fractions corresponding to the pure this compound peak.

-

Remove the organic solvent and lyophilize or extract the product from the aqueous phase.

-

Data Presentation (Illustrative)

The following tables present illustrative data for the purification of this compound. Note: This data is hypothetical and intended to demonstrate how results would be presented. Actual results will vary.

Table 1: Illustrative Comparison of Purification Techniques

| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) |

| Liquid-Liquid Extraction | 85 | 95 | 90 |

| Crystallization (HCl Salt) | 95 | 99.5 | 85 |

| Normal-Phase Chromatography | 95 | > 99.8 | 70 |

| Reversed-Phase HPLC (prep) | 99.5 | > 99.9 | 60 |

Table 2: Illustrative Impurity Profile Before and After Purification by Crystallization

| Impurity | Concentration in Crude (%) | Concentration After Crystallization (%) |

| Starting Material A | 2.5 | < 0.1 |

| By-product B | 5.0 | 0.2 |

| Isomer C | 7.5 | 0.15 |

| This compound | 85.0 | 99.5 |

Conclusion

The purification of this compound can be effectively achieved through a multi-step process, typically involving an initial cleanup by liquid-liquid extraction, followed by a more rigorous purification via crystallization of its hydrochloride salt. For achieving very high purity, chromatographic methods are recommended. The specific choice and optimization of these techniques will depend on the impurity profile of the crude material and the final purity requirements for the intended application.

References

Application Notes and Protocols for the Quantification of Sertraline

A Note on Lometraline: The term "this compound" appears to be a misspelling of "Sertraline," a widely used selective serotonin (B10506) reuptake inhibitor (SSRI) for treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and other conditions.[1][2][3] These application notes, therefore, focus on the established analytical methods for the quantification of Sertraline (B1200038).

Monitoring the concentration of Sertraline and its primary active metabolite, N-desmethylsertraline, in biological matrices is crucial for therapeutic drug monitoring (TDM) to optimize dosage, ensure efficacy, and minimize adverse effects.[4] This document provides detailed protocols and comparative data for the most common analytical techniques used for Sertraline quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the quantification of Sertraline.

Table 1: Performance Characteristics of HPLC-UV Methods for Sertraline Quantification

| Parameter | Method 1 (Pharmaceuticals)[1] | Method 2 (Tablets)[2] | Method 3 (Plasma)[5] |

| Linearity Range | 10–200 µg/mL | Not Specified | 20–400 ng/mL |

| Correlation Coefficient (r²) | 0.998 | Not Specified | Not Specified |

| Limit of Detection (LOD) | 28 ng/mL | 4 ppb (approx. 4 ng/mL) | 10 ng/mL |

| Limit of Quantification (LOQ) | 85.5 ng/mL | Not Specified | 20 ng/mL |

| Precision (RSD%) | < 0.72% | Not Specified | Not Specified |

| Accuracy (Recovery %) | 99.25–101.86% | Not Specified | Not Specified |

Table 2: Performance Characteristics of LC-MS/MS Methods for Sertraline Quantification

| Parameter | Method 1 (Serum)[6] | Method 2 (Whole Blood)[7] | Method 3 (Meconium)[8] |

| Linearity Range | 1.0–230 ng/mL | 2.5–900 ng/mL | LOQ to 400 ng/g |

| Correlation Coefficient (r²) | ≥ 0.99 | Not Specified | Not Specified |

| Limit of Detection (LOD) | Not Specified | 1-20 ng/g | Not Specified |

| Limit of Quantification (LOQ) | 1.0 ng/mL | 2.5 ng/mL | 5-20 ng/g |

| Precision (%CV) | ≤ 20% | 0–14.6% | Not Specified |

| Accuracy (Recovery %) | 100 ± 20% | 90.6–111.5% | Not Specified |

| Extraction Efficiency | Not Specified | 35.9–91.2% | Not Specified |

Experimental Protocols

Protocol 1: Quantification of Sertraline in Pharmaceutical Tablets by HPLC-UV

This protocol is adapted from methodologies for analyzing Sertraline in tablet dosage forms.[1][3]

1. Objective: To determine the concentration of Sertraline in a pharmaceutical tablet.

2. Materials and Reagents:

-

Sertraline reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-